molecular formula C9H7N3O2 B3049967 6,7-Diaminoquinoline-5,8-dione CAS No. 22811-75-2

6,7-Diaminoquinoline-5,8-dione

Cat. No.: B3049967
CAS No.: 22811-75-2
M. Wt: 189.17 g/mol
InChI Key: IUAIFBJHUMMXSY-UHFFFAOYSA-N
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Description

6,7-Diaminoquinoline-5,8-dione is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, characterized by the presence of amino groups at the 6th and 7th positions and carbonyl groups at the 5th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diaminoquinoline-5,8-dione typically involves multi-step procedures. One common method starts with the chlorination of a pyridone ring, followed by reductive deselenation of a selenadiazole ring to yield the desired diaminoquinoline derivative . Another approach involves the Skraup reaction of 3-nitroaniline, followed by reduction with iron in acetic acid to obtain 7-aminoquinoline. This intermediate is then tosylated, nitrated, and detosylated to yield 7-amino-8-nitroquinoline, which is finally reduced to 7,8-diaminoquinoline .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diaminoquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups yields nitro derivatives, while reduction of the carbonyl groups results in hydroxyl derivatives.

Scientific Research Applications

6,7-Diaminoquinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-diaminoquinoline-5,8-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the carbonyl groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

6,7-Diaminoquinoline-5,8-dione can be compared with other similar compounds, such as:

    5,6-Diaminoquinoline: This compound has amino groups at the 5th and 6th positions, making it structurally similar but with different reactivity and applications.

    7,8-Diaminoquinoline: This compound has amino groups at the 7th and 8th positions, similar to this compound, but lacks the carbonyl groups.

    Quinoline-5,8-dione: This compound has carbonyl groups at the 5th and 8th positions but lacks the amino groups.

The uniqueness of this compound lies in its combination of amino and carbonyl groups, which provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

6,7-diaminoquinoline-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAIFBJHUMMXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292238
Record name 6,7-diaminoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22811-75-2
Record name NSC81051
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-diaminoquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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